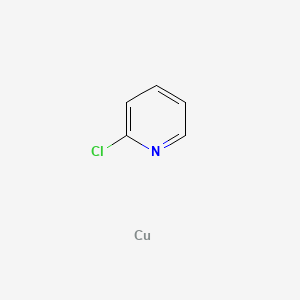

2-Chloropyridine--copper (1/1)

Description

Significance of Copper(I) Complexes in Modern Chemistry

Copper(I) complexes have garnered significant attention in modern chemistry due to their diverse applications, stemming from the d10 electronic configuration of the Cu(I) ion. researchgate.net This configuration allows for a variety of coordination geometries, leading to a rich structural diversity and unique photophysical and electrochemical properties. researchgate.net These complexes are integral to fields such as catalysis, materials science, and bioinorganic chemistry. beilstein-journals.orgchemscene.com In catalysis, copper(I) complexes are known to be effective in a range of organic transformations, including cross-coupling reactions and cycloadditions. beilstein-journals.orgacs.org Their luminescent properties are of particular interest for applications in organic light-emitting diodes (OLEDs) and sensors. researchgate.netnih.govchemrxiv.org The relatively low cost and high abundance of copper compared to precious metals like iridium and platinum further enhance their appeal for technological applications. researchgate.net

Overview of Pyridine-Based Ligands in Coordination Chemistry

Pyridine (B92270) and its derivatives are fundamental N-donor ligands in coordination chemistry, capable of forming stable complexes with a wide array of metal ions. nih.gov The lone pair of electrons on the nitrogen atom readily coordinates to metal centers, and the aromatic nature of the pyridine ring allows for electronic effects to be transmitted, influencing the properties of the resulting complex. rsc.org The steric and electronic properties of pyridine ligands can be systematically tuned by introducing substituents on the pyridine ring. diva-portal.org This tunability allows for fine control over the coordination environment of the metal ion, which in turn affects the structure, reactivity, and photophysical behavior of the complex. acs.org The versatility of pyridine-based ligands has led to their use in the construction of diverse coordination architectures, from simple mononuclear complexes to intricate coordination polymers and supramolecular assemblies. nih.govacs.org

Unique Aspects of Halogenated Pyridine Ligands (e.g., 2-Chloropyridine) in Copper(I) Complexation

The introduction of a halogen atom, such as chlorine, onto the pyridine ring introduces several unique aspects to its coordination chemistry with Copper(I). The electron-withdrawing nature of the chlorine atom in 2-chloropyridine (B119429) modifies the electronic properties of the pyridine nitrogen, affecting its donor strength and the stability of the resulting copper(I) complex. Furthermore, the presence of the halogen atom can lead to secondary interactions, such as halogen bonding, which can influence the crystal packing and supramolecular structure of the complex. iucr.orgnih.gov The position of the halogen substituent is also crucial; in the case of 2-chloropyridine, the proximity of the chlorine atom to the coordinating nitrogen atom can introduce steric effects that influence the coordination geometry around the copper(I) center. These unique steric and electronic features of halogenated pyridine ligands like 2-chloropyridine contribute to the formation of copper(I) complexes with distinct structural motifs and potentially novel reactivity and photophysical properties.

Structure

3D Structure of Parent

Properties

CAS No. |

15322-19-7 |

|---|---|

Molecular Formula |

C5H4ClCuN |

Molecular Weight |

177.09 g/mol |

IUPAC Name |

2-chloropyridine;copper |

InChI |

InChI=1S/C5H4ClN.Cu/c6-5-3-1-2-4-7-5;/h1-4H; |

InChI Key |

SWYPNJXSNRCHHR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)Cl.[Cu] |

Origin of Product |

United States |

Synthesis and Formation of 2 Chloropyridine Copper 1/1

The synthesis of copper(I) complexes with pyridine-based ligands can be achieved through various methods, often involving the reaction of a copper(I) salt with the corresponding pyridine (B92270) derivative in a suitable solvent. For the preparation of 2-Chloropyridine--copper (1/1), a common approach involves the direct reaction of a copper(I) halide, such as copper(I) chloride, with 2-chloropyridine (B119429). The stoichiometry of the reactants is a critical factor in isolating the desired 1:1 adduct.

The reaction is typically carried out under an inert atmosphere to prevent the oxidation of the copper(I) center to the more stable copper(II) state. The choice of solvent can also influence the outcome of the reaction, with common solvents including acetonitrile, acetone, or ethanol. ijcrcps.com The product often precipitates from the reaction mixture upon formation and can be isolated by filtration.

An alternative synthetic route could involve the in-situ reduction of a copper(II) salt in the presence of 2-chloropyridine. However, this method requires careful control of the reaction conditions to ensure complete reduction and to avoid the formation of mixed-valence species.

Structural Analysis and Bonding

The structural elucidation of metal complexes is crucial for understanding their properties and reactivity. While specific crystallographic data for 2-Chloropyridine--copper (1/1) is not extensively detailed in the available literature, insights into its likely structure can be gleaned from related copper(I) halide complexes with substituted pyridine (B92270) ligands. nih.govnih.gov

Copper(I) complexes with a 1:1 metal-to-ligand ratio often exhibit polymeric or cluster structures. nih.govdiva-portal.org It is plausible that 2-Chloropyridine--copper (1/1), particularly with a halide counter-ion, could form a coordination polymer. In such a structure, the 2-chloropyridine (B119429) ligand would coordinate to the copper(I) center through its nitrogen atom, and the halide ions would act as bridging ligands, connecting the copper centers into a one-, two-, or three-dimensional network. researchgate.net

The coordination geometry around the copper(I) center in such a complex is likely to be distorted tetrahedral, which is a common geometry for d10 metal ions. researchgate.net The bonding between the copper(I) ion and the 2-chloropyridine ligand is primarily a coordinate covalent bond formed by the donation of the nitrogen lone pair to an empty orbital on the copper atom. The electron-withdrawing effect of the chlorine atom on the pyridine ring would be expected to slightly weaken this bond compared to the analogous complex with unsubstituted pyridine.

Electronic Structure and Bonding in 2 Chloropyridine–copper I Complexes

Computational Chemistry Approaches (e.g., DFT, Ab Initio Calculations)

Computational chemistry serves as a powerful tool for elucidating the intricate electronic landscapes of transition metal complexes like 2-Chloropyridine (B119429)–copper(I). Methodologies such as Density Functional Theory (DFT) and ab initio calculations are frequently employed to model and predict their behavior at a molecular level. mdpi.comacs.org These approaches allow for a detailed investigation of the complex's geometry, electronic states, and the nature of the chemical bonds involved.

DFT, in particular, has proven to be a robust method for studying copper(I) complexes. Functionals like the M06 hybrid-meta-GGA are often used in combination with appropriate basis sets, such as 6-31G(d,p) for non-metal atoms and DZVP for copper, to accurately compute molecular structures and electronic properties. mdpi.com Time-dependent DFT (TD-DFT) is instrumental in reproducing and interpreting optical features, such as electronic absorption spectra, by calculating the transitions between molecular orbitals. mdpi.comresearchgate.net Furthermore, advanced techniques like Atoms in Molecules (AIM) and Non-Covalent Interaction (NCI) analysis can provide deeper insights into bonding and intermolecular forces. rsc.org

Optimization of Molecular Geometries and Electronic Ground States

A fundamental step in the computational analysis of 2-Chloropyridine–copper(I) is the optimization of its molecular geometry. This process computationally determines the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy on the potential energy surface. Calculations are often initiated using coordinates from experimental data, such as X-ray crystallography, and then refined to find the optimized ground-state geometry. mdpi.com

For copper(I) complexes, which have a d¹⁰ electronic configuration, the ground state is typically a closed-shell singlet (S₀). acs.org The geometry around the copper(I) center is influenced by the ligands; for example, four-coordinate copper(I) complexes often adopt a distorted tetrahedral geometry. ijrrjournal.com The optimization process calculates key structural parameters, including bond lengths and angles, which can then be compared with experimental values to validate the computational model. mdpi.comrsc.org For instance, in related copper(I) pyridine (B92270) complexes, calculated Cu-N bond lengths range from approximately 2.05 to 2.17 Å. rsc.org

Analysis of Molecular Orbitals and Electron Density Distributions

The electronic properties of the complex are governed by its molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Analysis of these frontier orbitals is crucial for understanding the complex's reactivity and spectroscopic behavior. In many copper(I)-pyridine type complexes, the HOMO is typically centered on the metal d-orbitals, while the LUMO is predominantly located on the π* orbitals of the pyridine ligand. acs.orgresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's electronic stability and the energy required for electronic excitation. TD-DFT calculations can identify the nature of electronic transitions; for example, a HOMO→LUMO transition often corresponds to a Metal-to-Ligand Charge Transfer (MLCT). mdpi.com The distribution of electron density, which can be visualized through computational modeling, reveals the polarization of bonds and the regions of electrophilic or nucleophilic character within the molecule.

| Orbital | Primary Contribution | Typical Location | Role in Bonding/Transitions |

|---|---|---|---|

| HOMO | Copper(I) d-orbitals | Metal Center | Electron source for π-backbonding and MLCT |

| LUMO | Pyridine π* orbitals | Ligand | Electron acceptor in π-backbonding and MLCT |

Charge Transfer Investigations and Bonding Nature

The interaction between the copper(I) center and the 2-chloropyridine ligand is characterized by charge transfer phenomena. Metal-to-Ligand Charge Transfer (MLCT) is a prominent feature in the electronic spectra of these complexes. nih.govacs.org This process involves the excitation of an electron from a metal-centered d-orbital (HOMO) to a ligand-centered π* anti-bonding orbital (LUMO). mdpi.com These MLCT bands are typically observed in the visible region of the electromagnetic spectrum. acs.org

Computational studies, specifically TD-DFT, allow for the precise assignment of these absorption bands to specific orbital transitions. mdpi.com The nature of the copper-ligand bond is determined to be a coordinate covalent bond, formed by the donation of the lone pair of electrons from the pyridine's nitrogen atom into a vacant orbital on the copper(I) ion. aps.org This primary sigma bond is further stabilized by other interactions, as detailed in the subsequent sections. In some dinuclear copper(I) complexes, short Cu-Cu distances suggest the presence of cuprophilic interactions, a type of metal-metal bond, which can also be investigated computationally. rsc.org

Metal-Ligand Bonding Analysis

The bond between the copper(I) metal center and the 2-chloropyridine ligand is a sophisticated interaction that involves more than a simple Lewis acid-base adduct. It is best described by a synergistic model that includes both sigma (σ) donation from the ligand to the metal and pi (π) back-donation from the metal to the ligand. umb.edu

Sigma-Donation and Pi-Backbonding Contributions

The primary component of the metal-ligand bond is the σ-donation. The 2-chloropyridine ligand acts as a Lewis base, donating electron density from the nitrogen atom's lone pair into an empty hybrid orbital on the copper(I) center. wikipedia.orglibretexts.org This forms a strong sigma bond.

| Interaction | Electron Source | Electron Acceptor | Effect on M-L Bond | Effect on Ligand Bond |

|---|---|---|---|---|

| σ-Donation | Ligand (N lone pair) | Metal (empty hybrid orbital) | Formation of primary bond | Minor |

| π-Backbonding | Metal (filled d-orbitals) | Ligand (π* anti-bonding orbitals) | Strengthens bond | Weakens internal bonds |

Influence of Halogen Substituent on Electronic Properties

The presence of the chlorine atom at the 2-position of the pyridine ring significantly influences the electronic properties of the ligand and, consequently, the entire complex. Halogen substituents are generally electron-withdrawing due to their high electronegativity. This inductive effect reduces the electron density on the pyridine ring and, importantly, on the donor nitrogen atom.

Spectroscopic Probes of Electronic Structure

The electronic structure of 2-Chloropyridine–Copper(I) complexes is a critical determinant of their reactivity and potential applications. Spectroscopic techniques offer profound insights into the oxidation states of the constituent atoms and the nature of the bonding within these coordination compounds. X-ray Photoelectron Spectroscopy (XPS) and Electron Paramagnetic Resonance (EPR) are two powerful methods that, when used in concert, can provide a detailed picture of the electronic environment of the copper center and its ligands.

X-ray Photoelectron Spectroscopy (XPS) for Oxidation States and Electronic Environment

X-ray Photoelectron Spectroscopy is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of 2-Chloropyridine–Copper(I) complexes, XPS is particularly useful for directly probing the oxidation state of the copper ion.

Distinguishing Copper Oxidation States:

A key feature in the XPS of copper-containing compounds is the ability to differentiate between Cu(I) and Cu(II) oxidation states.

Cu(I) Complexes: Copper(I) has a d¹⁰ electronic configuration. Its Cu 2p XPS spectrum typically exhibits a single, sharp, and symmetric peak for both the 2p₃/₂ and 2p₁/₂ core levels. A defining characteristic is the absence of the "shake-up" satellite peaks that are indicative of Cu(II) species. nih.govnih.gov

Cu(II) Complexes: Copper(II), with its d⁹ configuration, displays broader Cu 2p peaks and, crucially, prominent satellite peaks at higher binding energies. nih.govnih.gov These satellites arise from a charge transfer process (ligand-to-metal) that occurs simultaneously with the photoemission process.

For a pure 2-Chloropyridine–Copper(I) complex, the XPS spectrum is expected to show the characteristic single peaks for the Cu 2p levels, confirming the +1 oxidation state of copper. The presence of any satellite structures would indicate the existence of Cu(II) impurities, which could result from synthesis conditions or subsequent oxidation. surfacesciencewestern.com

Binding Energy Data and Chemical Environment:

| Element | Core Level | Expected Binding Energy (eV) | Insights |

| Copper (Cu) | 2p₃/₂ | ~932.2 - 932.8 | The binding energy in this range, coupled with the absence of satellite peaks, is characteristic of Cu(I). researchgate.net |

| Nitrogen (N) | 1s | ~399.0 - 401.0 | The N 1s binding energy will be higher than in free pyridine, indicating coordination to the electron-withdrawing copper center. |

| Chlorine (Cl) | 2p₃/₂ | ~198.0 - 200.0 | The binding energy provides information on the covalent/ionic character of the C-Cl bond in the coordinated ligand. |

This is an interactive data table. The values are representative and based on typical ranges for similar compounds.

Analysis of these binding energies can reveal the extent of electron donation from the pyridine nitrogen to the copper center and how coordination affects the electronic structure of the 2-chloropyridine ligand.

Electron Paramagnetic Resonance (EPR) for Paramagnetic Copper Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is an exceptionally sensitive method for studying paramagnetic centers, such as transition metal ions with incomplete d-shells.

Applicability to Copper(I) Complexes:

Standardly, Cu(I) complexes are considered "EPR silent." This is because the Cu(I) ion has a completely filled d-shell (d¹⁰ configuration), meaning there are no unpaired electrons to give rise to an EPR signal. ijrrjournal.com Therefore, a pure, diamagnetic sample of 2-Chloropyridine–Copper(I) would be expected to show no EPR spectrum.

EPR as a Probe for Cu(II) Impurities:

The true utility of EPR in the context of 2-Chloropyridine–Copper(I) lies in its ability to detect trace amounts of paramagnetic Cu(II) species. ijrrjournal.com The presence of even small quantities of Cu(II), which has a d⁹ configuration with one unpaired electron, would generate a characteristic and easily identifiable EPR spectrum. ethz.ch This makes EPR an excellent tool for assessing the purity of a Cu(I) complex and for studying any redox processes that might lead to the formation of Cu(II).

Hypothetical Detection of Paramagnetic Species:

If a sample of a 2-chloropyridine-copper complex were to exhibit an EPR signal, it would most likely be due to the presence of Cu(II) species. The features of such a spectrum, including the g-values and hyperfine coupling constants, could provide detailed information about the coordination geometry and the nature of the ligands surrounding the paramagnetic Cu(II) center. researchgate.net For instance, the analysis of superhyperfine structure could even reveal the number of coordinated nitrogen atoms. nih.gov

In certain research contexts, such as catalytic cycles where the copper center might undergo oxidation, EPR could be used to trap and characterize transient paramagnetic Cu(II) intermediates, providing mechanistic insights that would be otherwise inaccessible.

Reactivity and Mechanistic Studies of 2 Chloropyridine–copper I Complexes

Ligand Substitution and Exchange Reactions

Kinetics and Thermodynamics of Ligand Exchange

Detailed kinetic and thermodynamic data for ligand exchange reactions specifically involving 2-chloropyridine (B119429) on a copper(I) center are not extensively documented in the reviewed literature. However, general principles of ligand exchange on copper complexes can provide valuable insights. Ligand substitution reactions on copper(II) complexes have been studied, and it's known that the lability of ligands is a key factor. nih.govnih.gov For instance, in aqueous solutions, water molecules coordinated to copper(II) ions can be readily exchanged for other ligands like ammonia (B1221849) or chloride ions. princeton.edursc.org The stability of the resulting complex often drives the equilibrium of the substitution reaction. nih.gov

For copper(I) complexes, which are typically d¹⁰ systems, the geometry (often tetrahedral or linear) and the electronic properties of the ligands influence the exchange rates. The exchange process can occur through associative, dissociative, or interchange mechanisms. The specific pathway is dependent on the steric and electronic properties of the incoming and outgoing ligands, as well as the solvent.

Role of Ancillary Ligands (e.g., Phosphines, N-Heterocyclic Carbenes)

Ancillary ligands, such as phosphines and N-heterocyclic carbenes (NHCs), are pivotal in stabilizing the copper(I) center and modulating its reactivity. rsc.orgnih.gov These ligands can influence the electronic and steric environment of the copper atom, thereby affecting the rates and selectivities of catalytic reactions.

Phosphine (B1218219) Ligands: Phosphine ligands are widely used in copper-catalyzed reactions. Their electronic and steric properties can be fine-tuned by varying the substituents on the phosphorus atom. Electron-donating phosphines can increase the electron density on the copper center, which may facilitate oxidative addition steps. Conversely, the steric bulk of phosphine ligands can influence the coordination number and geometry of the copper complex, which in turn affects ligand exchange kinetics and the accessibility of the metal center to substrates. rsc.org

N-Heterocyclic Carbene (NHC) Ligands: NHCs have emerged as a powerful class of ligands in copper catalysis. They are strong σ-donors and form robust bonds with the metal center. This strong coordination can enhance the stability of the catalytic species. The modular nature of NHC ligands allows for systematic tuning of their steric and electronic properties, which can be leveraged to optimize catalytic performance. nih.govmdpi.com For instance, tridentate NHC precursor ligands have been synthesized and used to create well-defined copper(II)-NHC complexes, demonstrating the versatility of this ligand class. mdpi.com A neutral hybrid macrocycle with both NHC and pyridine (B92270) donors has been shown to stabilize copper in multiple oxidation states (I, II, and III), highlighting the adaptability of such ligand frameworks. nih.gov

Oxidative Addition and Reductive Elimination Pathways

The core of many copper-catalyzed cross-coupling reactions involves a catalytic cycle comprising oxidative addition and reductive elimination steps. These processes involve changes in the oxidation state of the copper center, typically between Cu(I) and Cu(III).

Investigation of Intermediate Species and Transition States

The direct observation and characterization of intermediate species and transition states in catalytic cycles involving 2-chloropyridine–copper(I) are challenging due to their often transient nature. However, a combination of experimental techniques and computational studies has provided valuable insights into these fleeting structures.

Mechanistic studies of the Ullmann reaction, a classic copper-catalyzed C-N and C-O bond-forming reaction, suggest the involvement of copper(I) species that undergo oxidative addition with an aryl halide. wikipedia.orgorganic-chemistry.orgbyjus.comnih.gov While a definitive mechanism remains debated, the formation of a Cu(III) intermediate is a plausible pathway. organic-chemistry.org Computational studies, including Density Functional Theory (DFT) calculations, have been employed to model the energy profiles of these reactions and predict the structures of intermediates and transition states. researchgate.netnih.gov For example, DFT calculations on the copper(I)-catalyzed synthesis of azoles from azides and alkynes revealed a stepwise mechanism with unprecedented metallacycle intermediates. nih.gov The identification of short-lived intermediates in electrochemical reactions using mass spectrometry has also provided direct evidence for proposed mechanisms. rsc.org

Role of the Copper(I) Oxidation State in Catalytic Cycles

The copper(I) oxidation state is the typical starting point for the catalytic cycle in many cross-coupling reactions. The Cu(I) center is sufficiently electron-rich to undergo oxidative addition with an electrophile, such as an aryl halide. This step formally oxidizes the copper to a Cu(III) species. Subsequent reductive elimination from the Cu(III) center forms the desired carbon-carbon or carbon-heteroatom bond and regenerates the active Cu(I) catalyst, thus completing the catalytic cycle. organic-chemistry.orgbyjus.com

The stability and reactivity of the various copper oxidation states are heavily influenced by the ligand sphere. As mentioned, ligands like NHCs can stabilize copper in the +1, +2, and +3 oxidation states, facilitating the key redox steps of the catalytic cycle. nih.gov The ability to access the Cu(III) oxidation state is considered crucial for many C-C and C-X bond-forming reductive elimination reactions. researchgate.netacs.orgnih.gov

Role in Activation of Substrates

The 2-chloropyridine–copper(I) complex plays a crucial role in activating various substrates for subsequent chemical transformations. This activation can occur through different mechanisms, including the direct activation of C-H and C-X bonds.

In the context of cross-coupling reactions, the copper(I) complex activates the 2-chloropyridine substrate, typically through oxidative addition of the C-Cl bond to the metal center. This step is often rate-determining and is a subject of extensive research. princeton.edu The resulting organocopper(III) intermediate is then poised for reaction with a nucleophile.

Furthermore, copper complexes, in general, are known to facilitate the activation of C-H bonds. nih.govbeilstein-journals.orgacs.org This can occur through various pathways, including concerted metalation-deprotonation or via radical mechanisms. While specific studies on the activation of external substrates by a pre-formed 2-chloropyridine-copper(I) complex are limited in the provided search results, the principles of C-H activation by copper complexes are well-established. For instance, copper-catalyzed C-H functionalization of pyridine itself has been achieved, demonstrating the capability of copper to mediate the cleavage of otherwise inert C-H bonds. beilstein-journals.org In copper-catalyzed C-N bond formation reactions, the copper catalyst facilitates the coupling of amines or N-heterocycles with aryl halides, including chloropyridines. nih.govrsc.org This process inherently involves the activation of both the C-X bond of the halopyridine and the N-H bond of the amine.

Halogen Atom Activation (e.g., C-Cl bond activation)

The activation of the carbon-chlorine (C-Cl) bond in 2-chloropyridine is a critical aspect of its reactivity when complexed with copper(I). Coordination to the copper(I) center through the pyridine nitrogen atom alters the electronic properties of the heterocyclic ring, influencing the strength and reactivity of the C-Cl bond. This activation does not typically proceed through direct oxidative addition to the copper(I) center, a pathway more common for metals like palladium. Instead, activation is primarily understood through two main phenomena: enhanced susceptibility to nucleophilic displacement and facilitation of reductive cleavage processes.

Theoretical studies and experimental observations indicate that coordination to a Lewis acidic metal center like Cu(I) withdraws electron density from the pyridine ring. This withdrawal enhances the electrophilic character of the carbon atoms, particularly at the C2 and C6 positions. Consequently, the C-Cl bond becomes more polarized and susceptible to attack by nucleophiles. In the context of the 2-chloropyridine–copper(I) complex, the chlorine atom acts as a leaving group, which can be displaced by various nucleophiles. The rate and efficiency of this displacement are generally higher compared to the uncomplexed 2-chloropyridine.

Recent studies on the dechlorination of chloropyridines have shown that modifying the electronic state of the pyridine ring is key to facilitating C-Cl bond cleavage. For instance, the N-oxidation of 2-chloropyridine has been demonstrated to significantly lower the energy barrier for nucleophilic dechlorination. nih.gov This process makes the pyridine ring more electron-deficient, a state analogous to coordination with a copper(I) center. This suggests that the formation of the 2-chloropyridine–copper(I) complex similarly prepares the C-Cl bond for cleavage by an incoming nucleophile.

While direct intramolecular oxidative addition of the C-Cl bond to the copper(I) center to form a Cu(III) species is not the favored pathway, the complex can participate in copper-catalyzed cross-coupling reactions. In these scenarios, the 2-chloropyridine–copper(I) adduct is often an intermediate in a larger catalytic cycle where the C-Cl bond is ultimately broken.

Activation of C-H Bonds

The activation of carbon-hydrogen (C-H) bonds in aromatic heterocycles by transition metal complexes is a field of intensive research, offering pathways for direct functionalization. In the 2-chloropyridine–copper(I) complex, the copper center can promote the activation of C-H bonds on the pyridine ring, typically at the position ortho to the coordinating nitrogen atom (C6).

Studies involving the metalation of 2-chloropyridine have shown that the C-H bonds of the ring are accessible for activation. While strong bases like lithium diisopropylamide (LDA) or BuLi-LiDMAE are known to deprotonate 2-chloropyridine regioselectively, copper complexes can facilitate similar transformations under milder conditions. nih.govresearchgate.netacs.org The coordination of the pyridine to the copper center increases the acidity of the ring protons, particularly the one at the C6 position, making it more susceptible to deprotonation.

Mechanistic investigations into C-H activation catalyzed by copper have provided detailed insights. Studies on the gas-phase activation of 2-phenylpyridine (B120327) with copper(II) carboxylates suggest a concerted metalation-deprotonation (CMD) mechanism. rsc.org In this pathway, the carboxylate ligand acts as a proton shuttle, facilitating the cleavage of the C-H bond and the formation of a copper-carbon bond. It is plausible that a similar mechanism operates for the 2-chloropyridine–copper(I) complex, where an ancillary ligand or a base assists in the proton abstraction from the C6 position.

The table below summarizes the relative reactivity and proposed mechanisms for C-H activation based on related systems.

| Reactant/Catalyst System | Activated Position | Proposed Mechanism | Reference |

| 2-Chloropyridine / BuLi-LiDMAE | C6 | Deprotonation/Lithiation | researchgate.net |

| 2-Phenylpyridine / Cu(II) Carboxylate | C-H (ortho to N) | Concerted Metalation-Deprotonation | rsc.org |

| Amides / CuCl₂ | C(sp²)–H (intramolecular) | Amidyl Radical Formation / Homolytic Aromatic Substitution | rsc.org |

Another potential pathway for C-H activation involves the formation of a radical intermediate. Research on copper(II) chloride-mediated oxidative coupling has shown that a one-electron oxidation of an amide enolate can generate an amidyl radical, which then undergoes intramolecular cyclization via a homolytic aromatic substitution reaction. rsc.org A similar single-electron transfer (SET) process could occur within the 2-chloropyridine–copper(I) complex, leading to radical-mediated C-H functionalization.

Influence on Organometallic Reagents (e.g., Grignard Reagents)

The 2-chloropyridine–copper(I) complex, or more broadly, the combination of 2-chloropyridine and a copper(I) salt like CuCl, significantly influences the reactivity of organometallic reagents, most notably Grignard reagents (RMgX). Copper(I) salts are well-established catalysts in reactions involving Grignard reagents, fundamentally altering their selectivity and reactivity profiles.

When a Grignard reagent is introduced to a solution containing a copper(I) source, a transmetalation reaction occurs, leading to the formation of organocopper species. These can range from simple organocopper compounds (RCu) to more complex cuprates like Gilman reagents (R₂CuLi) or mixed cuprates ([RCuX]⁻MgX⁺). These newly formed organocopper reagents exhibit distinct reactivity compared to the original Grignard reagent.

One of the most significant effects is the shift from 1,2-addition to 1,4-conjugate addition on α,β-unsaturated carbonyl compounds. While Grignard reagents typically attack the carbonyl carbon (1,2-addition), the corresponding organocopper reagents, formed in the presence of CuCl, selectively attack the β-carbon (1,4-addition). The presence of pyridine, such as 2-chloropyridine, can further modulate this reactivity by coordinating to the copper center and influencing the stability and reactivity of the organocopper intermediate.

Furthermore, copper(I) chloride is a crucial catalyst for the efficient cross-coupling of Grignard reagents with acid chlorides to produce ketones. In the absence of a copper catalyst, this reaction often suffers from low yields and the formation of tertiary alcohol byproducts, resulting from the addition of a second equivalent of the Grignard reagent to the initially formed ketone. The copper catalyst facilitates a much faster coupling reaction that outcompetes the subsequent addition.

A study of the structural effects in the CuCl-catalyzed reaction between Grignard reagents and acid chlorides revealed that the reaction is highly sensitive to the electronic properties of the acid chloride but largely independent of steric hindrance. This observation supports a mechanism that does not involve direct addition to the carbonyl group but rather a process facilitated by a copper intermediate. The proposed transition state involves a mixed cuprate (B13416276) or a loose RCu···MgX₂ complex.

The table below outlines the comparative reactivity of Grignard reagents in the presence and absence of copper(I) catalysis.

| Reaction Type | Grignard Reagent (RMgX) Alone | Grignard Reagent + Catalytic Cu(I) |

| Reaction with α,β-Unsaturated Ketones | Predominantly 1,2-addition (attack at C=O) | Predominantly 1,4-conjugate addition |

| Reaction with Acid Chlorides (R'COCl) | Mixture of ketone (R'COR) and tertiary alcohol (R'R₂COH); often low yield | High yield of ketone (R'COR) |

| Reaction with 2-Chloropyridine | Nucleophilic substitution or addition to the ring | Facilitated cross-coupling (e.g., Kumada coupling) to form 2-alkyl or 2-arylpyridines |

The coordination of 2-chloropyridine to the copper(I) center would likely form an in-situ complex that actively participates in these catalytic cycles, influencing the rate and selectivity of the transformations involving the Grignard reagent.

Catalytic Applications of 2 Chloropyridine–copper I Complexes

Cross-Coupling Reactions

Cross-coupling reactions are fundamental in C-C and C-heteroatom bond formation. While palladium has historically dominated this field, the use of more economical and less toxic copper catalysts is a major focus of contemporary research.

C-N Coupling (Ullmann-type Reactions)

The Ullmann condensation, a classical copper-catalyzed C-N bond-forming reaction, traditionally required harsh conditions. Modern advancements have introduced various ligands to facilitate this transformation under milder temperatures. These ligands are typically chelating diamines, amino acids, or phenanthrolines, which stabilize the copper(I) catalytic species and promote the reaction sequence.

There is a notable lack of specific studies employing a pre-formed or in-situ generated "2-chloropyridine--copper(I)" complex as the primary catalyst for Ullmann-type C-N couplings. In many modern protocols, nitrogen-containing heterocycles are the substrates (electrophiles) rather than part of the catalytic system. For instance, a method for the copper-catalyzed amination of aryl chlorides relies on sterically hindered N¹,N²-diaryl diamine ligands to achieve high reactivity at lower temperatures. researchgate.net Similarly, other studies highlight the efficacy of ligand systems like oxalamides or ligand-free conditions in dimethyl sulfoxide (B87167) (DMSO) for Ullmann-type reactions. youtube.comnih.gov While photoinduced Ullmann C-N couplings have been developed using copper(I) complexes with bipyridine or phosphine (B1218219) ligands, 2-chloropyridine (B119429) is not featured. nih.gov

C-C Coupling Reactions (e.g., Homocoupling, Suzuki-Miyaura, Negishi, Stille variants)

The involvement of copper in C-C cross-coupling reactions is multifaceted, sometimes acting as the primary catalyst and other times as a co-catalyst with palladium.

In the context of Suzuki-Miyaura reactions , 2-chloropyridine is almost exclusively documented as a substrate, typically coupled with arylboronic acids using a palladium catalyst. rsc.orgnih.govresearchgate.net However, copper(I) salts, such as cuprous chloride (CuCl) or cuprous oxide (Cu₂O), have been shown to facilitate challenging Suzuki couplings of electron-deficient 2-heterocyclic boronates. rsc.org Mechanistic studies in these cases suggest that copper assists in the transmetalation step by forming a 2-pyridylcopper intermediate from the boronate, which then interacts with the palladium catalyst. rsc.org This is distinct from 2-chloropyridine acting as an external ligand. Some protocols have also developed ligand-free copper-catalyzed Suzuki-Miyaura couplings, further indicating that simple pyridine-based ligands are not always necessary. nih.gov

For other C-C couplings, such as the cross-electrophile coupling of 2-chloropyridines with alkyl bromides, nickel catalysts with bathophenanthroline (B157979) ligands are employed, again positioning 2-chloropyridine as the substrate. rsc.org

C-Heteroatom Coupling (e.g., C-O, C-S)

Copper-catalyzed C-O and C-S bond formations, extensions of the Ullmann reaction, are crucial for synthesizing diaryl ethers and thioethers. The development of effective ligands is key to overcoming the challenges associated with these reactions. Research has identified highly effective ancillary ligands, such as oxalohydrazides and N-(9H-carbazol-9-yl)picolinamide, for promoting copper-catalyzed C-O couplings, even with challenging aryl chloride electrophiles. psu.eduup.ac.za In these advanced systems, there is no mention of simple 2-chloropyridine-based ligands. The focus remains on specialized ligands that can sustain high catalyst turnover numbers and tolerate a broad range of functional groups. up.ac.za

Click Chemistry and Cycloaddition Reactions

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click reaction," valued for its high efficiency and specificity in forming 1,4-disubstituted 1,2,3-triazoles. The active catalyst is a copper(I) species, and its performance can be dramatically enhanced by ligands.

Extensive research has focused on ligands that accelerate the CuAAC reaction and stabilize the Cu(I) oxidation state, especially in aqueous and biological media. organic-chemistry.org The most successful ligands are typically nitrogen-based chelators, such as tris(triazolylmethyl)amines (e.g., TBTA), tris(benzimidazolylmethyl)amines, and derivatives of 2,2'-bipyridine (B1663995) and 1,10-phenanthroline. nih.govrsc.org These ligands can accelerate the reaction by orders of magnitude compared to the ligand-free process. nih.gov A systematic study of ligands for CuAAC identified two classes: those effective in coordinating solvents and those that perform well in water. nih.gov Within this well-developed area, 2-chloropyridine is not reported as an effective or commonly used ligand. The mechanism often involves the formation of a copper acetylide complex, and the role of the ligand is to facilitate this formation and the subsequent steps of the catalytic cycle. uwindsor.ca

Other [3+2] Cycloadditions

Copper catalysts are also employed in other cycloaddition reactions beyond CuAAC. For example, copper complexes catalyze the formal aza-[3+2] cycloaddition of pyridine (B92270) derivatives with α-diazo oxime ethers to synthesize imidazopyridines. In these cases, the pyridine derivative is a reactant, and the catalyst is a copper salt without a specific pyridine-based ligand. Similarly, copper(I) and copper(II) complexes have been shown to catalyze the [3+2] cycloaddition of 2H-azirines with various partners. None of the documented systems for these diverse cycloaddition reactions appear to utilize a 2-chloropyridine-copper(I) complex as the catalyst.

Hydrogenation, Hydrosilylation, and Hydroboration Reactions

Copper-catalyzed reduction reactions, including hydrogenation, hydrosilylation, and hydroboration, are essential transformations in organic synthesis. Copper hydride (CuH) species are often the key intermediates in these processes. While specific data on the 2-chloropyridine–copper(I) complex is limited, the broader family of copper complexes with nitrogen-containing ligands demonstrates significant activity.

Hydrogenation: Copper catalysts are active in the hydrogenation of various functional groups. For instance, copper complexes ligated by pincer-type ligands, such as those derived from pyridine, have been investigated for the hydrogenation of ketones and alkenes. nih.gov While a simple 2-chloropyridine ligand may not be sufficient to stabilize the active copper hydride species for challenging hydrogenations, its derivatives are incorporated into more complex ligand architectures to modulate catalytic activity. nih.gov Generally, these reactions involve the activation of molecular hydrogen by the copper(I) center to form a copper hydride, which then proceeds to reduce the substrate. The efficiency of these catalysts is often enhanced by the presence of a base. rsc.org

Hydrosilylation: The hydrosilylation of unsaturated compounds is a powerful method for producing organosilicon compounds or for the reduction of functional groups. researchgate.net Copper-catalyzed hydrosilylation has emerged as a promising alternative to reactions using more expensive metals like rhodium or iridium. researchgate.net These reactions typically proceed under mild conditions and show high functional group tolerance. researchgate.net The active catalyst is often a copper(I) hydride species, formed in situ from a copper(I) precursor and a hydrosilane. This CuH species then adds across the double or triple bond of the substrate (hydrocupration), followed by a σ-bond metathesis with the silane (B1218182) to yield the product and regenerate the catalyst. nih.gov While tertiary phosphines are common ligands, N-heterocyclic carbenes and various nitrogen-based ligands have also been successfully employed. researchgate.netrsc.org Asymmetric variants of this reaction are particularly valuable, providing access to chiral silanes and alcohols. nih.gov

Hydroboration: Copper catalysts are also effective for the hydroboration of substrates like alkynes and carbon dioxide. nih.govresearchgate.net The hydroboration of alkynes with copper catalysts provides a highly selective route to vinylboronate esters, which are versatile building blocks in organic synthesis. nih.gov Mechanistic studies suggest that the reaction can proceed through a dual-catalytic site mechanism on copper clusters, involving the borylation of the copper catalyst, insertion of the alkyne, and subsequent regeneration of the catalyst. nih.gov The hydroboration of CO2 using copper/N-heterocyclic carbene systems can produce formic acid derivatives, which are useful formylating agents. researchgate.net

The table below summarizes representative copper-catalyzed hydrosilylation reactions, illustrating the conditions and outcomes with various substrates.

| Entry | Alkene Substrate | Silane | Copper Catalyst (mol%) | Ligand (mol%) | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| 1 | Styrene | PhSiH₃ | Cu(OAc)₂ (5) | (R)-DTBM-SEGPHOS (5.5) | 90 | 96 | nih.gov |

| 2 | 4-Methoxystyrene | PhSiH₃ | Cu(OAc)₂ (5) | (R)-DTBM-SEGPHOS (5.5) | 95 | 98 | nih.gov |

| 3 | 2-Vinylnaphthalene | PhSiH₃ | Cu(OAc)₂ (5) | (R)-DTBM-SEGPHOS (5.5) | 88 | 97 | nih.gov |

| 4 | 2-Vinylthiophene | PhSiH₃ | Cu(OAc)₂ (5) | (R)-DTBM-SEGPHOS (5.5) | 84 | 91 | nih.gov |

| 5 | Allylbenzene | Ph₂MeSiH | Cu(OAc)₂ (4) | (R,R)-Ph-BPE (8) | 85 | 93 (er 96.5:3.5) | nih.gov |

Stereoselective Catalysis

The development of stereoselective transformations using chiral catalysts is a cornerstone of modern organic synthesis. Copper complexes, when paired with appropriate chiral ligands, are highly effective in inducing asymmetry in a wide range of reactions.

The efficacy of a metal-based asymmetric catalyst is fundamentally dependent on the structure of the chiral ligand. For a long time, C₂-symmetric ligands were favored in asymmetric catalysis, but non-symmetrical ligands have proven to be highly effective, in some cases outperforming their symmetric counterparts. nih.gov Pyridine-containing structures are a vital component of many "privileged" chiral ligands due to their modularity and the ease with which their steric and electronic properties can be tuned. nih.govutexas.edu

Simple precursors like 2-chloropyridine can serve as starting materials for the synthesis of more complex, functionalized chiral ligands. researchgate.net Through cross-coupling and substitution reactions, the chlorine atom can be replaced to introduce chiral auxiliaries or other coordinating groups, leading to the formation of bidentate (e.g., P,N or N,N) or tridentate ligands. researchgate.nethawaii.edu

Key design principles for chiral pyridine-based ligands include:

Modularity: The ability to easily vary different parts of the ligand structure (the chiral backbone, the coordinating atoms, and steric-directing groups) is crucial for rapid catalyst optimization. nih.govutexas.edu

Rigid Backbone: A rigid ligand framework often leads to a more well-defined chiral environment around the metal center, which can enhance enantioselectivity.

Steric and Electronic Tuning: The introduction of bulky groups near the coordination site can create a chiral pocket that effectively shields one face of the substrate. The electronic properties of the pyridine ring can be modified with electron-donating or electron-withdrawing groups to influence the reactivity of the copper center. nih.gov

Chelation: The formation of stable five- or six-membered chelate rings with the copper ion is a common feature of successful bidentate ligands, such as the widely used phosphino-oxazoline (PHOX) and bisoxazoline (BOX) types.

The table below showcases various chiral ligands derived from or incorporating pyridine moieties used in copper-catalyzed asymmetric reactions.

| Ligand Type | Abbreviation / Name | Application Example | Achieved ee (%) | Reference |

| Aminopyridine | Camphor-derived aminopyridine | aza-Henry reaction | up to 83 | nih.gov |

| Bipyridine | Spiro-ring fused bipyridine | Ni-catalyzed Reductive Addition | up to 99 | nih.gov |

| P,N-Ligand | (S,S,Rₐ)-UCD-Phim | Alkynylation of quinolones | up to 97 | acs.org |

| N,N-Ligand | Bis(imidazolidine)pyridine | 1,3-Dipolar Cycloaddition | High | nih.gov |

| P,N-Ligand | StackPhos | Dearomatization of pyridines | up to 99 | acs.org |

The mechanism of enantioselective induction by chiral copper-pyridine complexes relies on the transfer of stereochemical information from the ligand to the substrate within the coordination sphere of the copper ion. The chiral ligand creates a three-dimensional asymmetric environment that forces the substrate to approach and bind to the metal center in a specific orientation.

In a typical catalytic cycle, the chiral copper complex first coordinates with the substrate(s). The steric bulk of the ligand blocks one of the two enantiotopic faces of the prochiral substrate, allowing the reagent to attack preferentially from the less hindered face. For example, in the CuH-catalyzed asymmetric hydrosilylation of vinylarenes, density functional theory (DFT) calculations support a mechanism involving the hydrocupration of the olefin followed by a σ-bond metathesis with the hydrosilane. nih.gov The enantioselectivity is determined during the hydrocupration step, where the chiral ligand dictates which face of the vinyl group is presented for the insertion of the Cu-H bond. nih.gov

Similarly, in copper-catalyzed 1,3-dipolar cycloadditions, the chiral ligand, such as a derivative of Phosferrox, coordinates to the copper(I) ion. nih.gov This complex then binds the dipole, and the bulky phenyl groups on the ligand effectively shield one side of the complex. This steric hindrance directs the approach of the dipolarophile, leading to the formation of one enantiomer of the cycloadduct in excess. nih.gov

In some cases, the catalyst itself can undergo restructuring under reaction conditions. In-situ studies have shown that molecular copper complexes can transform into metallic copper clusters that are the true catalytically active species, with the original ligand potentially influencing the size, shape, and surface properties of these clusters. nih.gov The precise mechanism is highly dependent on the specific reaction, substrate, and ligand system, but the fundamental principle of sterically and electronically controlled substrate approach remains central to enantioselective induction.

Supramolecular Chemistry and Materials Science Applications

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The assembly of 2-chloropyridine (B119429) with copper(I) halides results in the formation of one-dimensional (1D) coordination polymers. These structures are extended networks where 2-chloropyridine ligands bridge copper(I) centers. For instance, the reaction of 2,5-dihalopyridines (including those with a chlorine at the 2-position) with copper(I) salts such as CuI and CuBr leads to the synthesis of 1D coordination polymers. nih.govnih.gov In these structures, the pyridine (B92270) nitrogen atom coordinates to the copper(I) ion, forming the primary backbone of the polymer chain. These 1D chains can then further assemble into three-dimensional (3D) supramolecular networks through various non-covalent interactions. nih.govnih.gov While the term Metal-Organic Framework (MOF) is often associated with 3D porous structures, the principles of self-assembly and network formation seen in these 1D polymers are fundamental to MOF construction. semanticscholar.orgresearchgate.net

The dimensionality and stability of the supramolecular architectures formed by 2-chloropyridine and copper are profoundly influenced by a variety of non-covalent intermolecular interactions.

Halogen Bonding: A key interaction in these systems is the halogen bond, a directional interaction between an electrophilic region on a halogen atom (the donor) and a nucleophilic site (the acceptor). taylorfrancis.com In copper(I) complexes with 2-chloropyridine derivatives, the chlorine atom at the C2 position can participate in halogen bonding. nih.govnih.gov Specifically, strong halogen bonds of the type C–X···A–Cu (where X is the halogen on the pyridine and A is the halide ion coordinated to copper) are observed. nih.gov The copper(I)-bound halide anion acts as the halogen bond acceptor. These interactions are crucial for linking the primary 1D coordination polymer chains into extended 3D supramolecular networks. nih.gov Studies on related 2,5-dihalopyridine-copper(I) complexes have shown that even the relatively electronegative C2-chlorine can act as a halogen bond donor. nih.gov

Pi-Stacking: Aromatic systems like the pyridine ring in 2-chloropyridine can engage in π-π stacking interactions. These interactions, driven by electrostatic and dispersion forces, are important for the organization of molecules in the solid state. researchgate.net In the dinitrato bis(2-chloropyridine)copper(II) complex, C-H···π interactions are also present within the layers formed by hydrogen bonding. clarku.edu In other copper(II) complexes containing pyridine-based ligands, π-π stacking interactions between the aromatic rings contribute to the formation of supramolecular chains and more complex assemblies. researchgate.net

The interplay of these non-covalent forces is summarized in the table below.

| Intermolecular Interaction | Donor | Acceptor | Role in Structure |

| Halogen Bonding | C2-Cl on pyridine ring | Halide ion (e.g., I⁻, Br⁻) coordinated to Cu(I) | Links 1D coordination polymer chains into 3D networks. nih.gov |

| Hydrogen Bonding | C-H groups on pyridine ring | Oxygen atoms (e.g., from nitrate (B79036) ligands) | Connects individual complex molecules into chains and layers. clarku.edu |

| Pi-Interactions (π-π, C-H···π) | Pyridine ring (π-system) | Adjacent pyridine ring or C-H group | Contributes to crystal packing and stability of layered structures. clarku.eduresearchgate.netresearchgate.net |

The rational design of coordination polymers and MOFs using 2-chloropyridine-copper building blocks relies on the principles of crystal engineering. youtube.com By systematically modifying the components, chemists can control the final structure and properties of the material.

Key design strategies include:

Ligand Substitution: Introducing other functional groups onto the 2-chloropyridine ligand can introduce additional interaction sites, such as stronger hydrogen bonding groups, which can be used to direct the assembly process in a predictable manner.

Control of Stoichiometry: The metal-to-ligand ratio is a fundamental parameter that dictates the primary coordination environment of the copper ion and the connectivity of the resulting polymer. rsc.org

By understanding and exploiting the hierarchy of intermolecular interactions—from the strong coordination bonds forming the primary chains to the weaker halogen and hydrogen bonds that organize these chains—it is possible to design and synthesize extended structures with desired topologies and dimensionalities. rsc.orgnih.gov

Optoelectronic and Photoluminescent Properties

Copper(I) complexes are well-known for their interesting photophysical properties, often stemming from metal-to-ligand charge transfer (MLCT) transitions. The combination with ligands like 2-chloropyridine can lead to materials with potential applications in optoelectronics and sensing.

Copper(I) complexes, having a d¹⁰ electronic configuration, are often luminescent. youtube.com The emission in such complexes typically originates from excited states with significant charge-transfer character. mdpi.com In the context of 2-chloropyridine-copper(I) systems, the luminescence would likely arise from either metal-to-ligand charge transfer (MLCT) or halide-to-ligand charge transfer (XLCT) excited states.

While specific photoluminescence data for the simple 1:1 2-chloropyridine-copper(I) adduct is not extensively detailed, related copper(I) coordination polymers are known to be luminescent. researchgate.net The electronic properties of the pyridine ligand are crucial. The interaction between the electron-donating aminopyridine and electron-accepting molecules has been studied to understand charge-transfer (CT) complex formation. nih.govresearchgate.net These studies provide a model for the electronic transitions that could occur in 2-chloropyridine-copper(I) complexes. The absorption bands observed in copper(II) complexes with related substituted pyridines are often assigned to ligand-metal charge transfer (LMCT) transitions, further supporting the importance of charge transfer phenomena in these systems. nih.gov The photoluminescent properties of copper porphyrin complexes, for example, show that the copper center can facilitate phosphorescence, which can be sensitive to environmental changes like temperature. nih.gov

Table of Potential Electronic Transitions in 2-Chloropyridine-Copper(I) Complexes

| Transition Type | Description | Potential Outcome |

|---|---|---|

| MLCT | Metal-to-Ligand Charge Transfer: Excitation of an electron from a copper-based d-orbital to a π* orbital of the 2-chloropyridine ligand. | Luminescence, Photoconductivity |

| XLCT | Halide-to-Ligand Charge Transfer: Excitation of an electron from a halide (e.g., I⁻, Br⁻) p-orbital to a π* orbital of the 2-chloropyridine ligand. | Luminescence |

| LMCT | Ligand-to-Metal Charge Transfer: Excitation of an electron from a ligand-based orbital to a metal-based orbital (more common in Cu(II) systems). | Strong absorption bands. nih.gov |

Coordination polymers can exhibit semiconducting properties, where the extended network of metal centers and bridging ligands facilitates charge transport. A coordination polymer composed of assembled Cu₉ cages has been reported to be highly semiconducting. capes.gov.br The conductivity in such materials is dependent on the efficiency of orbital overlap between the repeating units in the solid state. While specific studies on the semiconducting nature of 2-chloropyridine-copper(I) are limited, the principles of conductivity in copper-based materials provide a framework for understanding its potential. The energy bandgap is a critical parameter for a semiconductor, and for copper chalcogenide nanomaterials, this bandgap is shown to be dependent on the size and shape of the nanostructure. chalcogen.ro The presence of copper as an impurity in other semiconductors is known to introduce deep acceptor levels, which significantly affects their electrical properties. taylorfrancis.com This indicates that copper centers within a coordination polymer framework can create electronic states within the bandgap that are crucial for semiconducting behavior.

Dynamic Behavior in Solution and Solid States

Copper coordination complexes are known to exhibit dynamic behavior, where the coordination geometry around the metal center can change in response to external stimuli or exist in equilibrium between different forms. rsc.org

In solution, copper(I) complexes can participate in dynamic equilibria. For instance, related copper(I) complexes with dipyridylamine-based ligands exist in equilibrium between different conformers, such as tetrahedral and planar geometries. nih.gov This dynamic behavior is influenced by concentration and the nature of the solvent. Such fluxionality is a key feature of copper chemistry and would be expected in solutions of 2-chloropyridine-copper(I) complexes, potentially involving equilibria between monomeric, dimeric, and polymeric species.

In the solid state, dynamic behavior can also be observed. Highly flexible coordination polymers containing copper(I) clusters have been shown to lose and readsorb solvent molecules, indicating a dynamic and responsive framework. This process can be monitored by changes in the material's properties, such as its emission spectra. The reversible color change of some copper(II) complexes upon exposure to air and vacuum signifies different coordination geometries in the solid state, reflecting the ability to interconvert between stereoisomers. rsc.org This suggests that the extended structures formed by 2-chloropyridine and copper(I) could possess a degree of structural flexibility, allowing for guest exchange or phase transitions in the solid state.

Fluxionality and Reversible Processes

The concept of fluxionality in coordination chemistry refers to molecules that undergo dynamic intramolecular rearrangements, which can be observed on the NMR timescale. In the context of copper(I)-pyridine complexes, these processes often involve ligand exchange, changes in coordination geometry, or the association and dissociation of larger aggregates. While specific studies on the fluxional behavior of a simple 1:1 2-chloropyridine-copper(I) complex are not extensively documented, the principles can be understood by examining related systems.

Dinuclear copper(I) complexes with pyridine-containing ligands have been shown to exhibit reversible binding of small molecules, such as carbon monoxide. rsc.org This reversible binding is an equilibrium process that can be studied using variable-temperature nuclear magnetic resonance (VT-NMR) spectroscopy. rsc.org For instance, the exchange between a monocarbonyl and a dicarbonyl species can be monitored by observing the changes in the 13C-NMR spectra as the temperature is lowered, leading to the decoalescence of signals. rsc.org

A hypothetical example of how variable-temperature 1H-NMR could be used to study a dynamic process in a 2-chloropyridine-copper(I) system is presented in the table below. The broadening and subsequent sharpening of proton resonances in the pyridine ligand as the temperature changes would indicate a dynamic equilibrium. nih.gov

| Temperature (K) | Proton H-6 Chemical Shift (ppm) | Linewidth (Hz) | Observations |

|---|---|---|---|

| 298 | 8.5 (broad) | 50 | Broad signal indicating a fast exchange process at room temperature. |

| 250 | 8.6 and 8.4 (coalescence) | 100 | Signals begin to resolve as the exchange rate slows down. |

| 220 | 8.7 and 8.3 (sharp) | 5 | Two distinct sharp signals corresponding to two different species in slow exchange. |

This fluxional behavior is a key feature of supramolecular systems, allowing them to adapt and respond to external stimuli such as changes in temperature, pressure, or the presence of other chemical species. The reversible nature of these processes is fundamental to their potential applications in areas like catalysis and sensing.

Sensing Applications (non-biological, e.g., ion sensing)

The ability of copper(I) complexes to engage in reversible interactions and undergo changes in their coordination environment makes them attractive candidates for the development of chemical sensors. The principle behind sensing often relies on a measurable change in a physical property of the complex, such as color or fluorescence, upon interaction with a specific analyte. Pyridine-based ligands are frequently employed in the design of chemosensors due to their strong and predictable coordination to metal ions. researchgate.net

While specific studies detailing the use of a simple 2-chloropyridine-copper(I) complex for ion sensing are limited, the general approach involves designing a system where the binding of a target ion to the copper center perturbs the electronic structure of the complex, leading to a detectable signal. For instance, dinuclear copper(II) macrocyclic complexes have been shown to be effective and selective receptors for anions like iodide, where the binding event is signaled by a change in the UV-Vis absorption spectrum. nih.gov

The interaction of a hypothetical 2-chloropyridine-copper(I) sensor with an analyte, such as a halide ion, could lead to a change in the coordination sphere of the copper ion, which in turn would alter the photophysical properties of the complex. An illustrative example of how the fluorescence emission of such a sensor might respond to the presence of different anions is provided in the table below.

| Anion Added | Emission Maximum (nm) | Relative Fluorescence Intensity | Observed Color Change |

|---|---|---|---|

| None | 450 | 100 | Blue |

| Chloride (Cl-) | 455 | 95 | Slight shift |

| Bromide (Br-) | 465 | 80 | Blue-Green |

| Iodide (I-) | 510 | 20 | Green |

| Nitrate (NO3-) | 452 | 98 | Negligible change |

The selectivity of such a sensor would be determined by the relative binding affinities of the copper center for different anions, which can be tuned by modifying the electronic and steric properties of the pyridine ligand. The electron-withdrawing nature of the chlorine atom in 2-chloropyridine would influence the Lewis acidity of the copper(I) center and thus its anion binding properties.

Q & A

Basic: What are the optimal synthetic methodologies for preparing the 2-chloropyridine–copper(I) complex?

Answer:

The synthesis typically involves refluxing stoichiometric amounts of copper(I) precursors (e.g., CuCl) with 2-chloropyridine in anhydrous solvents under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation. Characterization should include elemental analysis, FT-IR (to confirm ligand coordination via shifts in C–N/C–Cl stretching bands), and X-ray crystallography to resolve the coordination geometry (e.g., tetrahedral vs. linear) . For reproducibility, document solvent purity, reaction time, and inert gas flow rates. Use supplementary materials for extended datasets (e.g., NMR spectra for ligand purity) .

Basic: How can researchers validate the purity and structural integrity of the 2-chloropyridine–copper complex?

Answer:

Employ a multi-technique approach:

- Spectroscopy: FT-IR (600–1600 cm⁻¹ range for ligand vibrations) and Raman spectroscopy (metal-ligand bonding modes).

- Thermal Analysis: TGA to assess thermal stability and decomposition steps (e.g., ligand loss at 200–300°C).

- Crystallography: Single-crystal X-ray diffraction to confirm bond lengths (e.g., Cu–N ≈ 1.9–2.1 Å) and angles. Cross-validate with literature data for analogous copper-pyridine complexes .

Advanced: How to resolve contradictions in spectral or crystallographic data between experimental and computational models?

Answer:

- Re-examine experimental conditions: Ensure crystallographic data accounts for solvent/disorder effects using tools like PLATON SQUEEZE .

- Computational validation: Compare experimental FT-IR/Raman spectra with density functional theory (DFT)-simulated vibrational modes. Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to match observed bond parameters .

- Statistical analysis: Apply R-factor metrics for crystallographic refinements and error margins in spectroscopic peak assignments .

Advanced: What computational strategies are effective for studying electronic properties and bioactivity of this complex?

Answer:

- Electronic structure: Use DFT with LANL2DZ basis sets for copper to calculate HOMO-LUMO gaps and charge transfer dynamics.

- Bioactivity prediction: Molecular docking (e.g., AutoDock Vina) to assess interactions with biological targets (e.g., enzyme active sites). Validate with in vitro antimicrobial assays (MIC values against E. coli or S. aureus) .

- Magnetic properties: Combine EPR spectroscopy with broken-symmetry DFT to interpret spin states and exchange coupling .

Basic: What safety protocols are critical when handling 2-chloropyridine and copper precursors?

Answer:

- Ventilation: Use fume hoods to avoid inhalation of 2-chloropyridine vapors (irritant) and copper chloride dust (respiratory hazard).

- PPE: Nitrile gloves, lab coats, and safety goggles.

- Waste disposal: Neutralize acidic copper residues before disposal. Refer to SDS guidelines for copper chloride (e.g., AquaPhoenix Scientific CU2410SS) .

Advanced: How to analyze magnetic behavior in 2-chloropyridine–copper complexes?

Answer:

- Experimental: SQUID magnetometry to measure temperature-dependent susceptibility (2–300 K). Fit data to the Curie-Weiss law or Heisenberg models to determine exchange coupling constants (J).

- Theoretical: Use CASSCF calculations for multi-configurational systems or DFT+U for correlation effects. Compare with EPR-derived g-values and zero-field splitting parameters .

Basic: How to ensure reproducibility in synthetic protocols for this complex?

Answer:

- Documentation: Provide detailed reaction parameters (e.g., solvent purity, stoichiometry, inert gas flow rates) in the main manuscript.

- Supplementary data: Include raw spectral files (e.g., .jdx for FT-IR), crystallographic .cif files, and step-by-step purification methods. Cross-reference peer-reviewed protocols for copper(I)-ligand systems .

Advanced: What strategies are recommended for evaluating biological activity of 2-chloropyridine–copper complexes?

Answer:

- In vitro assays: Conduct MIC tests against Gram-positive/negative bacteria (e.g., S. aureus, P. aeruginosa) using broth dilution methods.

- Cytotoxicity: MTT assays on human cell lines (e.g., HEK293) to assess selectivity indices.

- Mechanistic studies: Use fluorescence quenching to probe DNA binding or ROS generation assays to evaluate oxidative stress pathways. Compare with structurally similar complexes (e.g., 2-ethylpyridine–Cu analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.